2-(Carboxymethyl)-3-methoxybenzoic acid
Description
2-(Carboxymethyl)-3-methoxybenzoic acid is a substituted benzoic acid derivative featuring a carboxymethyl group (-CH₂COOH) at the 2-position and a methoxy (-OCH₃) group at the 3-position of the aromatic ring. The carboxymethyl group enhances hydrophilicity and may influence metal coordination or enzyme interactions, while the methoxy group contributes steric and electronic effects on the aromatic system .
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-(carboxymethyl)-3-methoxybenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-15-8-4-2-3-6(10(13)14)7(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
LQTJVAKWKWVEEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1CC(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings and Implications
Substituent Position : The 2-position is less tolerant of bulky groups in enzyme systems, likely reducing the target compound’s activity in BZDO-like pathways .
Toxicity Modulation : Carboxymethyl groups may lower toxicity compared to chloromethyl or acetylated analogs (e.g., ASA) .
Synthetic Flexibility : Michael addition and Friedel-Crafts acylation are viable routes for derivatizing benzoic acid scaffolds .
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